molecular formula C8H15NO2 B8685962 3-Oximino-2-octanone CAS No. 584-92-9

3-Oximino-2-octanone

Cat. No.: B8685962
CAS No.: 584-92-9
M. Wt: 157.21 g/mol
InChI Key: CVRXVGUWTKLMFD-UHFFFAOYSA-N
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Description

Overview of α-Oximino Ketones in Contemporary Organic Synthesis and Chemical Biology Research

In contemporary organic synthesis, α-oximino ketones serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. They are instrumental in the preparation of α-amino acids, which are fundamental components of proteins and crucial in biochemistry. thegoodscentscompany.combeilstein-journals.org Furthermore, α-oximino ketones have been employed in the synthesis of heterocyclic compounds, such as pyrroles, highlighting their utility in creating diverse ring systems. wikidata.org The α-oximation of ketones, a key synthetic transformation, can be achieved using various reagents and methodologies, including combinations of trimethylsilyl (B98337) chloride and isoamyl nitrite (B80452), or via reactions with hydroxylamine (B1172632) hydrochloride in the presence of sodium nitrite and a mineral acid. wikipedia.orgwikidata.org

Beyond their synthetic utility, α-oximino ketones and related oxime-containing molecules have garnered attention in chemical biology research. Oximes, in general, have been investigated for their significant function as acetylcholinesterase reactivators, which are of interest in therapeutic medicine. wikidata.org Additionally, certain α,β-unsaturated ketones have been identified as compounds with cytotoxic properties, affecting mitochondrial function. wikidata.org The broad distribution of oximes across various species in all realms of life underscores their biological relevance. nih.gov

Historical Development and Evolution of Research on Oximino Ketones

The synthesis of oximes, including oximino ketones, is classically achieved through the reaction of aldehydes or ketones with hydroxylamine hydrochloride. wikidata.org The first synthetic member of the oxime family, methylglyoxime, was reported in 1882. nih.gov The broader class of ketone bodies, which includes some simple ketones, was first discovered in the late 19th century as a byproduct in the urine of diabetic patients. sigmaaldrich.com

Research into oximino ketones has evolved significantly, with key reactions such as the Beckmann rearrangement being extensively studied. This rearrangement, which involves α-oximino ketones, has been shown to proceed through "abnormal" pathways, leading to cleavage products such as nitriles and carboxylic acids under certain conditions. thegoodscentscompany.com The development of new and mild methods for the preparation of oximes, such as using calcium oxide as an efficient catalyst, further illustrates the ongoing evolution of synthetic approaches in this field. wikidata.org

Structural Classification and Nomenclature within the Oximino Ketone Class

Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. fishersci.caontosight.ai According to IUPAC nomenclature, ketones are systematically named by changing the suffix "-ane" of the parent alkane to "-anone," with a number indicating the position of the carbonyl group along the carbon chain. The carbon atom immediately adjacent to the carbonyl group is designated as the alpha (α) carbon. fishersci.ca

Within the α-oximino ketone class, a hydroxylimino (or oximino) group (C=NOH) is positioned on the α-carbon. For the compound 3-Oximino-2-octanone, the structure features an oximino group at the third carbon atom and a ketone group at the second carbon atom of an eight-carbon chain. Its IUPAC name is (3E/Z)-3-(hydroxyimino)octan-2-one, reflecting the possibility of E or Z stereoisomers around the C=N double bond.

Rationale for Focused Research on this compound as a Representative Compound

Focused research on this compound is warranted due to its structural characteristics and its connections to naturally occurring compounds. The compound is formally derived from 2-octanone (B155638), a chemical widely utilized in the fragrance industry. nih.gov More significantly, its isomer, 3-octanone (B92607), is a volatile compound found in nature, notably produced by the carnivorous mushroom Pleurotus ostreatus as an insecticide against roundworms. fishersci.cawikipedia.org The reaction of 3-octanone with hydroxylamine yields 3-octanone oxime, which is structurally equivalent to this compound (where the oxime is at C3 and the ketone at C2). fishersci.ca This natural occurrence and the associated biological activity of its precursor make this compound a compelling subject for investigations into structure-activity relationships, metabolic pathways, and potential applications in chemical biology or as a lead compound for new agents. Its relatively straightforward structure also makes it a suitable representative for fundamental studies aimed at understanding the broader chemical and physical properties of the α-oximino ketone class.

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

584-92-9

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-hydroxyiminooctan-2-one

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(9-11)7(2)10/h11H,3-6H2,1-2H3

InChI Key

CVRXVGUWTKLMFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NO)C(=O)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Oximino 2 Octanone and α Oximino Ketones

Oxidative Transformations of Oximino Ketones

Photoexcited Nitroarene-Mediated Oxidative Cleavage to Ketones

A mild and functionally tolerant method for converting oxime derivatives, such as methoximes, to their corresponding parent ketones involves photoexcited nitroarene-mediated oxidative cleavage. This methodology has proven effective in complex synthetic endeavors, exemplified by its application in the total synthesis of cephanolide D.

The proposed mechanism for this transformation involves an initial cycloaddition between the photoexcited nitroarene and the oxime, leading to the formation of an exciplex, which subsequently yields a photoadduct. Fragmentation of this photoadduct then liberates the desired ketone. Mechanistic insights have been further supported by isotope labeling studies and analysis of reaction byproducts.

This oxidative cleavage reaction exhibits a broad substrate scope, accommodating various benzylic and aliphatic ketoximes, including cyclic, sterically hindered, and acyclic structures. Importantly, the method tolerates several sensitive functional groups, such as sulfides. Beyond methoximes, free oximes, acetylated oximes, and hydrazones can also be effectively cleaved to their respective ketones under these conditions. This process draws parallels to the oxidative cleavage of alkenes, where photoexcited nitroarenes serve as effective ozone surrogates.

Substrate TypeFunctional Group ToleranceExamples of Ketoximes Cleaved
Benzylic KetoximesSulfidesTetralone methoxime, acetophenone (B1666503) oxime, benzosuberone oxime, chromanone oxime
Aliphatic Ketoximes-Cyclic, sterically encumbered, acyclic
Other Oxime Derivatives-Free oximes, acetylated oximes, hydrazones

Generation and Reactivity of Oxime Radicals

Oxime radicals, also known as iminoxyl radicals, are unique among N-oxyl radicals due to their N-O• fragment being connected to an organic moiety via a double bond. While discovered in 1964, their extensive synthetic utility, particularly in selective oxidative cyclization, functionalization, and coupling reactions, has only been fully recognized in the last decade.

These radicals are crucial intermediates in various synthetic pathways, including oxidative C-H functionalization and the formation of functionalized isoxazolines from oximes. The delocalization of the unpaired electron between the oxygen and nitrogen atoms allows oxime radicals to form both C-O and C-N bonds. In intermolecular reactions, C-O bond formation is typically observed, whereas intramolecular cyclizations often lead to five-membered isoxazoline (B3343090) rings (via C-O bond formation) or nitrones (via C-N bond formation). Structural investigations of oxime radicals have primarily relied on spectroscopic techniques such as electron paramagnetic resonance (EPR) and infrared (IR) spectroscopy, supplemented by quantum chemical calculations. The first direct structural elucidation via X-ray diffraction was achieved by stabilizing a diacetyliminoxyl radical as a copper(II) complex. Furthermore, the addition of alkyl radicals to oxime ethers has been explored for the asymmetric synthesis of β-amino acid derivatives.

Nucleophilic Addition and Cyclization Reactions

The oximino functional group readily participates in nucleophilic addition and cyclization reactions, leading to the formation of diverse molecular architectures.

Addition of Oxime Derivatives to Electrophilic Species (e.g., alkynyl Fischer carbene complexes)

The addition of oxime derivatives to alkynyl Fischer carbene complexes represents a significant strategy for generating nitrogenated heterocycles. This reaction has been thoroughly investigated through both experimental and computational approaches. Depending on the specific starting ketone used to synthesize the oxime derivative, this reaction can yield up to four distinct heterocycles, exhibiting varied regiochemistry and ring sizes.

The mechanism governing ring formation is highly sensitive to the nature of the ketone moiety. Both chromium and tungsten can be incorporated into the carbene complex, with both oxime and acetyloxime derivatives yielding similar products. A typical reaction involves the addition of oxime acetate (B1210297) to the alkynyl Fischer carbene in toluene, followed by heating. Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism, indicating a clear preference for the addition of the oxime to the alkyne triple bond over the metal-carbon (W=C) bond.

Intramolecular Cyclization Involving Oximino Functions

Intramolecular cyclization reactions are pivotal in the chemistry of oximino compounds, enabling the construction of various cyclic structures. Oxime radicals, as discussed, are particularly active in intramolecular cyclizations, including those involving C-H bond cleavage and C=C double bond cleavage.

Radical cyclization of O-trityl oximino esters can lead to the formation of oximino lactones while preserving the integrity of the oxime function. This transformation can be further utilized for the synthesis of enamides. The Beckmann rearrangement, a well-known reaction of oximes, can also involve intramolecular cyclization. Specifically, α-oximino ketones, especially those with an anti configuration, can undergo an "abnormal" Beckmann rearrangement, resulting in cleavage to a nitrile and a carboxylic acid. Alternatively, a rearrangement cyclization can occur, involving the intramolecular cyclization of a nitrilium ion generated from the oxime. Cyclization of unsaturated oximes can also lead to cyclic nitrones. However, in some cases, competing reactions, such as bromolactonization, may occur if other suitable functional groups are present. Furthermore, rhodium(II)-induced cyclization of oximino α-diazo ketones has been shown to generate azomethine ylides, which are versatile intermediates in organic synthesis.

Synthesis of Heterocyclic Compounds from α-Oximino Ketones (e.g., aziridines, N-alkoxypyrroles)

α-Oximino ketones serve as valuable building blocks for the synthesis of various heterocyclic compounds.

Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, can be synthesized through the reduction of ketoximes and their O-acyl and -alkyl derivatives. This method is particularly effective for oximes possessing an aromatic ring positioned α or β to the oximino function, as well as for oximes derived from cyclic and bridged ring ketones. A notable feature of this synthetic route is its stereoselectivity, often yielding cis-substituted aziridines. Beyond direct reduction, aziridines can also be generated via base-mediated aza-[2+1] annulation and subsequent regioselective aziridine (B145994) ring-opening cascade reactions, providing functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. Additionally, aziridines can be formed from α-diazoamides containing tethered oximino-ethers. Enantioselective transfer hydrogenation of α-amino ketones offers an effective pathway for the asymmetric synthesis of aziridines.

N-alkoxypyrroles: While specific direct syntheses of N-alkoxypyrroles from α-oximino ketones are not extensively detailed in the provided information, the broader reactivity of oximes and their derivatives in cyclization and heterocycle formation points to potential synthetic avenues. Oximes are recognized precursors for a variety of nitrogen-containing heterocycles. Pyrroles, for instance, can be synthesized via the Paal-Knorr synthesis, involving the dehydration of 1,4-dicarbonyl compounds with ammonia (B1221849) or amines. In the Knorr synthesis of pyrrole (B145914), α-amino ketones react with carbonyl compounds, and oximino groups can be reduced to amino groups as an intermediate step. More recently, zinc(II)-catalyzed cyclocondensation of oxime ethers has been reported to construct fused pyrroles.

Other Derivatization Strategies

Beyond the aforementioned reactions, α-oximino ketones can undergo various other derivatization strategies to yield diverse products.

Reduction: A significant discovery in the chemistry of α-oximino ketones is their catalytic reduction to the corresponding amino alcohols in an alkaline medium. This was a surprising finding, as attempts to perform the reduction in neutral solutions had previously failed, leading to incomplete hydrogenation and undesired by-products. The use of an alkaline environment overcame these difficulties, allowing for efficient and high-yield conversion to amino alcohols.

Beckmann Rearrangement: As previously mentioned, α-oximino ketones are known to undergo the Beckmann rearrangement. Depending on the conditions and the configuration of the oxime, this rearrangement can lead to fragmentation products such as nitriles and carboxylic acids, or to rearrangement cyclization products involving nitrilium ions.

α-Oximation: Ketones can be directly converted into 1,2-dione monooximes through α-oximation. This process can be achieved efficiently using combinations such as trimethylsilyl (B98337) chloride (TMSCl) and isoamyl nitrite (B80452), either in solution or under solvent-free conditions.

Photooxygenation: α-Oximinocarbonyl compounds can undergo oxidative C-C cleavage when subjected to photooxygenation in the presence of a base. This reaction yields mixtures of esters and acids and is believed to involve unusual peroxidic intermediates, including 2,3,5-trioxapentanes.

Carbonylation: A metal-free multicomponent strategy has been developed for the synthesis of α-hydroxyamides from aldehydes/ketones and amines, enabled by the difluorocarbene reagent TMSCF2Br. In this reaction, the TMS-protecting group derived from TMSCF2Br plays a crucial role in tuning the reaction pathways, shifting them from intramolecular cyclization to intermolecular hydrolysis.

Formation of Oximino Ethers

Oximino ethers are derivatives of oximes where the hydroxyl hydrogen atom is replaced by an alkyl or acyl group, forming an O-alkyl or O-acyl oxime, respectively. The formation of these derivatives from α-oximino ketones like 3-Oximino-2-octanone involves the functionalization of the oxime's hydroxyl group. This transformation is crucial for modulating the chemical properties and reactivity of the parent oxime.

General methods for the O-alkylation of oximes include reactions with alcohols in the presence of activating agents such as triphenylphosphine (B44618) and carbon tetrachloride, often facilitated by bases like DBU. organic-chemistry.org Another approach involves the use of methanesulfonates of alcohols with N-hydroxycarbamates, followed by deprotection. organic-chemistry.org These methods allow for the introduction of various alkyl chains onto the oxygen atom of the oxime.

Similarly, O-acyloximes, also known as oxime esters, can be synthesized through the acylation of the oxime's hydroxyl group. These compounds are of particular interest, for instance, as photoinitiators, due to their ability to undergo homolytic N-O bond cleavage upon excitation. researchgate.net The ease of formation and the subsequent reactivity of these O-substituted derivatives highlight their importance in synthetic strategies. Moreover, the isomerization of ketoxime ethers is a recognized process, indicating their stability and the established methodologies for their preparation from corresponding ketones. chemrxiv.org

Functionalization of the Alkyl Chain in this compound

The alkyl chain in this compound, specifically the (CH₂)₄-CH₃ portion, presents several opportunities for functionalization, allowing for the introduction of new chemical functionalities or modifications to the carbon backbone. While the α-position (C3) to the carbonyl is already occupied by the oximino group, broader strategies for ketone and α-oximino ketone functionalization can be adapted.

One relevant strategy involves the β-functionalization of α-oximino ketones. For example, functionalized α-oximinoketones bearing β-alkoxy, β-alkyl, and β-sulfenyl groups have been synthesized through hetero-Michael addition reactions to enones. researchgate.net This approach is highly pertinent as it directly enables the introduction of functional groups at positions C4 or further along the octyl chain of this compound.

General methods for the α-functionalization of ketones via enolate chemistry can also be considered for modifying positions adjacent to the carbonyl or potentially the methyl group at C1. These methods often involve the generation of enolates using strong bases like lithium diisopropylamide (LDA) followed by reaction with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.orglibretexts.orgpressbooks.pub While this compound has an α-oxime, these principles can guide modifications at other α-positions if available or through specific reaction conditions.

Furthermore, remote C-H functionalization techniques, such as silver-catalyzed δ-selective Csp³-H functionalization of aliphatic alcohols, demonstrate the feasibility of modifying distal C-H bonds in long alkyl chains. chemdad.com While this compound is not an alcohol, the underlying principles of C-H activation can inspire analogous strategies for its alkyl chain.

Finally, carbon-carbon bond forming reactions are vital for extending or modifying the alkyl chain. Michael addition reactions involving nitrosoalkenes (which can be generated from α-bromooximes) have been shown to facilitate C-C bond formation and the construction of carbocyclic systems. beilstein-journals.org Similarly, α-azido ketones, structurally related to α-oximino ketones, are known to participate in C-C bond formation reactions, suggesting potential pathways for alkyl chain elaboration in this compound. researchgate.net

Table 1: General Reactivity of α-Oximino Ketones

Reaction TypeReagents/ConditionsTypical Products/OutcomeCitation
α-OximationTrimethylsilyl chloride, isoamyl nitrite1,2-Dione monooximes nih.gov
Beckmann RearrangementAcid chlorides (e.g., PCl₅, SOCl₂), strong acids (e.g., H₂SO₄, TFA), acylating agent and baseNitrile and carboxylic acid (via C-C cleavage) researchgate.netresearchgate.net
Heterocycle FormationCondensation with amines and formaldehydeImidazoline-based compounds, other N-heterocycles researchgate.net
Oxidative C-C CleavagePhotooxygenation, baseEsters and acids researchgate.net

Table 2: Formation of Oximino Ethers from Oximes

Reaction TypeReagents/ConditionsProduct TypeCitation
O-AlkylationAlcohols, Ph₃P, CCl₄, DBU; or Methanesulfonates of alcohols, N-hydroxycarbamatesO-Alkyl oximes organic-chemistry.org
O-AcylationAcylating agents (e.g., acid anhydrides)O-Acyl oximes (oxime esters) researchgate.net
IsomerizationLewis acids (e.g., TiCl₄, AlCl₃, BF₃)Isomerized ketoxime ethers (syn/anti) chemrxiv.org

Table 3: Functionalization of Alkyl Chains in Ketones/Related Compounds

Functionalization TypeReagents/ConditionsExample Product/OutcomeRelevance to this compound Alkyl ChainCitation
β-FunctionalizationHetero-Michael addition to enonesβ-Alkoxy, β-alkyl, β-sulfenyl α-oximinoketonesDirect introduction of groups at C4 or further researchgate.net
α-AlkylationStrong bases (e.g., LDA), alkyl halidesα-Substituted ketonesPotential for C1 or C3 modification libretexts.orgpressbooks.pub
Remote C-H FunctionalizationSilver-catalyzed Csp³-H activation (for alcohols)δ-Selective functionalized alcoholsIllustrates concept for distal C-H bonds chemdad.com
C-C Bond FormationMichael addition to nitrosoalkenesCarbocyclic systems, C-C bond formationAlkyl chain extension/modification beilstein-journals.org

Structural Elucidation and Spectroscopic Characterization of Oximino Ketones

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups at characteristic frequencies. msu.edu For α-oximino ketones, the key moieties of interest are the carbonyl group (C=O), the oximino group (C=N-OH), and the alkyl backbone.

The oximino group gives rise to several distinct absorption bands in the infrared spectrum. The exact position of these bands can be influenced by factors such as hydrogen bonding and the electronic environment. cdnsciencepub.comslideshare.net

O-H Stretching: The hydroxyl group of the oxime typically displays a broad absorption band in the region of 3150-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. In the absence of hydrogen bonding, a sharper, less intense peak would be observed.

C=N Stretching: The carbon-nitrogen double bond (imine) of the oxime group shows a stretching vibration that is typically found in the 1620-1690 cm⁻¹ range. This peak can sometimes overlap with the carbonyl (C=O) stretch, especially in conjugated systems. cdnsciencepub.com

N-O Stretching: The nitrogen-oxygen single bond stretch is generally observed in the 900-1000 cm⁻¹ region. For many simple oximes, this band appears around 930-960 cm⁻¹. cdnsciencepub.com

In addition to the oximino group, the carbonyl (C=O) group of the ketone produces a very strong and sharp absorption band. For a saturated aliphatic ketone like 3-Oximino-2-octanone, this band is expected to appear around 1715 cm⁻¹. pressbooks.pubusc.edulibretexts.org

Interactive Data Table: Typical IR Absorption Bands for this compound

Functional GroupBondVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
OximinoO-HStretching3150 - 3600Medium-Broad
KetoneC=OStretching~1715Strong, Sharp
OximinoC=NStretching1620 - 1690Medium-Variable
AlkylC-HStretching2850 - 3000Medium-Strong
OximinoN-OStretching900 - 1000Medium

Infrared spectroscopy can provide insights into the conformational preferences of molecules. slideshare.net For this compound, intramolecular hydrogen bonding between the oxime's hydroxyl proton and the ketone's carbonyl oxygen is possible. This interaction can lead to the formation of a stable six-membered ring-like structure.

The presence of such intramolecular hydrogen bonding would cause a noticeable shift in the vibrational frequencies of the involved groups:

The O-H stretching frequency would shift to a lower wavenumber (become more broad and appear at a lower energy) compared to the non-hydrogen-bonded state.

The C=O stretching frequency would also shift to a lower wavenumber due to the weakening of the carbonyl double bond through its interaction with the hydroxyl proton.

By comparing the spectra of the compound in different solvents (polar vs. non-polar) or at different concentrations, the extent of intra- versus intermolecular hydrogen bonding can be assessed, providing clues about the predominant conformation in solution.

Characteristic Absorption Bands of the Oximino Moiety (C=N, N-O, O-H)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H-NMR spectrum of this compound, the protons will exhibit chemical shifts based on their proximity to electron-withdrawing groups like the carbonyl and oximino functions. Protons on carbons adjacent (alpha) to these groups are deshielded and appear at higher chemical shifts (downfield). libretexts.orglibretexts.org

The expected signals for this compound would include:

A singlet for the methyl protons (C1), which are alpha to the carbonyl group, expected in the range of δ 2.1-2.5 ppm.

A triplet for the methylene (B1212753) protons (C4), which are alpha to the oximino group, likely appearing downfield.

Multiplets for the other methylene protons (C5, C6, C7) of the pentyl chain.

A triplet for the terminal methyl protons (C8) of the pentyl chain, which would be the most upfield signal.

A broad singlet for the oxime hydroxyl proton (N-OH), which is often exchangeable with deuterium (B1214612) and its chemical shift is highly dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H-NMR Data for this compound

Proton PositionMultiplicityApproximate Chemical Shift (δ, ppm)
H-1 (CH₃-C=O)Singlet2.1 - 2.5
H-4 (-CH₂-C=N)Triplet2.5 - 3.0
H-5, H-6, H-7Multiplet1.2 - 1.7
H-8 (terminal CH₃)Triplet0.8 - 1.0
N-OHBroad SingletVariable (often > 9.0)

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

For this compound, the key signals would be:

The carbonyl carbon (C2) , which is highly deshielded and will appear significantly downfield, typically in the range of δ 195-210 ppm. libretexts.org

The oximino carbon (C3) , which is also deshielded due to the C=N double bond, appearing around δ 150-160 ppm.

The remaining aliphatic carbons will appear at higher field (lower ppm values).

Interactive Data Table: Predicted ¹³C-NMR Data for this compound

Carbon PositionApproximate Chemical Shift (δ, ppm)
C1 (CH₃-C=O)25 - 35
C2 (C=O)195 - 210
C3 (C=N)150 - 160
C4 (-CH₂-C=N)25 - 40
C5, C6, C722 - 32
C8 (terminal CH₃)~14

The C=N bond of the oxime group does not allow for free rotation, resulting in the possibility of two geometric isomers: E (trans) and Z (cis). google.com These isomers can often be distinguished using NMR spectroscopy, as the spatial orientation of the hydroxyl group affects the chemical shifts of nearby nuclei. tsijournals.com

For this compound, the two isomers are:

E-isomer: The -OH group is on the opposite side of the C=N bond from the higher-priority group (the pentyl chain at C4).

Z-isomer: The -OH group is on the same side of the C=N bond as the higher-priority group.

The key to distinguishing these isomers lies in the anisotropic effect of the oxime's -OH group. The chemical shift of the α-carbons (C1 and C4) will differ between the E and Z isomers. Generally, the carbon atom syn (cis) to the oxime's hydroxyl group is more shielded (appears at a lower ppm) compared to the carbon that is anti (trans) to it.

Therefore, by comparing the ¹³C-NMR spectra:

In the E-isomer , the C1 methyl group is syn to the -OH group, and its signal would be expected at a higher field (more shielded).

In the Z-isomer , the C4 methylene group is syn to the -OH group, and its signal would be more shielded compared to its chemical shift in the E-isomer.

Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can also be used. Irradiating the oxime -OH proton would cause an enhancement in the signal of the protons that are spatially closest, providing definitive proof of the isomeric configuration.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of oximino ketones, such as this compound, is primarily centered around the configuration of the C=N double bond, which can exist as either E (entgegen) or Z (zusammen) isomers. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous assignment of these geometric isomers. While one-dimensional (1D) NMR provides initial clues, two-dimensional (2D) NMR experiments are often required for definitive structural elucidation. nih.gov

Key techniques applicable to this compound include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is paramount for determining stereochemistry as it detects through-space interactions between protons that are in close proximity (typically < 5 Å). numberanalytics.comox.ac.uk For this compound, a NOESY experiment would be expected to show a correlation between the oxime hydroxyl proton (-OH) and the protons on the adjacent carbon atoms.

In the E-isomer , the hydroxyl group is on the opposite side of the C=N bond relative to the acetyl group. A NOE correlation would be anticipated between the oxime proton and the C4 methylene protons of the pentyl chain.

In the Z-isomer , the hydroxyl group and the acetyl group are on the same side. A NOE correlation would be expected between the oxime proton and the C1 methyl protons. Differential 1D NOE experiments can also be employed, where saturation of the N-OH proton signal would lead to a measurable enhancement of the signal for the spatially close protons, confirming the isomer's configuration. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. numberanalytics.com It is crucial for assigning the ¹H and ¹³C signals of the aliphatic chain and methyl groups in this compound.

¹³C NMR Chemical Shifts: The chemical shift of the carbons adjacent to the C=N bond can also provide stereochemical information. Typically, the carbon atom syn to the oxime's hydroxyl group experiences a shielding effect (appears at a higher field/lower ppm) compared to the carbon in the anti position. researchgate.net Therefore, in the E-isomer of this compound, the C4 carbon would be shielded, while in the Z-isomer, the C1 methyl carbon would be shielded.

The table below summarizes the expected key NOESY correlations for the stereochemical assignment of this compound isomers.

IsomerIrradiated ProtonsExpected NOE Correlation
E-isomerOxime -OHC4 Methylene Protons (-CH₂-)
Z-isomerOxime -OHC1 Methyl Protons (-CH₃)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Fragmentation Patterns of Oximino Ketones and Derivatives

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺˙), which is often unstable and undergoes fragmentation. The resulting fragmentation pattern provides a "fingerprint" that aids in structural elucidation. For oximino ketones, fragmentation is typically directed by the carbonyl and oxime functional groups. researchgate.net

The primary fragmentation pathways for this compound would include:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, two alpha-cleavage pathways are possible:

Cleavage between C2 and C3, leading to the formation of an acetyl cation ([CH₃CO]⁺, m/z 43) and a C₆H₁₂NO˙ radical. The m/z 43 peak is often a prominent base peak in methyl ketones.

Cleavage between C1 and C2 is less likely for a methyl ketone.

McLafferty Rearrangement: This rearrangement can occur in carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. nih.gov For this compound, a γ-hydrogen on the C5 carbon can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the elimination of a neutral alkene (propene) and the formation of a charged enol-oxime fragment. The presence of the oxime group can influence the prevalence of this rearrangement compared to simple ketones. nih.gov

Cleavage associated with the Oxime Group: The C=N-OH functionality can also direct fragmentation. This may include the loss of small neutral molecules such as OH (loss of 17 Da), H₂O (loss of 18 Da), or NO (loss of 30 Da).

The following table details the predicted major fragments for this compound in an EI-MS spectrum.

m/z ValueProposed Fragment IonFragmentation Pathway
157[C₈H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
140[M - OH]⁺Loss of hydroxyl radical
126[M - CH₃O]⁺ or [M - NO]⁺Complex rearrangement/cleavage
114[M - CH₃CO]⁺Alpha-cleavage
98[C₅H₈NO]⁺McLafferty Rearrangement product
43[CH₃CO]⁺Alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which can be used to confirm its elemental composition and molecular formula, as different formulas with the same nominal mass will have distinct exact masses due to the mass defect of their constituent atoms. uni-rostock.de

For this compound, the molecular formula is C₈H₁₅NO₂. HRMS would be used to experimentally verify the mass of the molecular ion.

Molecular Formula: C₈H₁₅NO₂

Nominal Mass: 157 Da

Calculated Exact Mass: 157.11028 Da

An HRMS instrument would be able to distinguish the exact mass of C₈H₁₅NO₂ from other potential molecular formulas that have the same nominal mass. For example, the formula C₉H₁₉N₂ (nominal mass 157) has a calculated exact mass of 157.15482 Da. The high precision of HRMS allows for the unambiguous confirmation of the correct molecular formula, a critical step in the characterization of a compound. illinois.edu

FormulaNominal Mass (Da)Calculated Exact Mass (Da)
C₈H₁₅NO₂ 157157.11028
C₉H₁₉N₂157157.15482
C₁₀H₂₃O157157.17487
C₇H₁₁N₃O157157.09021

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration and conformation of the molecule in the solid state. uhu-ciqso.es

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots (reflections). uol.de By analyzing the position and intensity of these reflections, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in space. oxcryo.com

For this compound, this analysis would provide:

Absolute Configuration: Unambiguous determination of the geometry at the C=N double bond as either E or Z. nih.gov

Conformation: The preferred three-dimensional arrangement of the molecule in the crystal lattice, including the torsion angles along the flexible pentyl chain.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the expected values for C=O, C=N, N-O, and C-C bonds. uhu-ciqso.es

This technique remains the gold standard for structural elucidation, providing unequivocal proof of a molecule's stereochemistry and conformation, which is often challenging to determine by spectroscopic methods alone. nih.govresearchgate.net

Hydrogen Bonding Networks in Crystalline Oximino Compounds

The oxime group (-C=N-OH) is an excellent hydrogen bond donor (via the -OH group) and can also act as a hydrogen bond acceptor (at the nitrogen and oxygen atoms). scispace.com In the crystalline state, these interactions lead to the formation of ordered, supramolecular structures known as hydrogen bonding networks.

Based on studies of other crystalline oximes, this compound would be expected to form specific hydrogen bonding motifs: scispace.comresearchgate.net

O-H···N Dimers: This is one of the most common motifs in ketoximes. Two molecules are linked via a pair of O-H···N hydrogen bonds, forming a centrosymmetric ring structure, often described with the graph-set notation R²₂(6). scispace.comresearchgate.net

O-H···N Chains (Catemers): Molecules can also link head-to-tail via O-H···N hydrogen bonds to form infinite chains, described as a C(3) motif. scispace.com

O-H···O Interactions: While less common than O-H···N bonds in simple oximes, intermolecular hydrogen bonds involving the oxime oxygen or the ketone carbonyl oxygen could also occur, potentially linking the primary dimers or chains into a more complex 3D network. ajol.infomdpi.com

Computational Chemistry and Theoretical Studies of Oximino Ketones

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental for determining the precise arrangement of atoms in a molecule and understanding how electrons are distributed, which in turn dictates chemical behavior.

Density Functional Theory (DFT) has emerged as a widely accepted and popular approach for calculating the structural characteristics and energies of molecules due to its efficiency and accuracy wikipedia.org. For oximino ketones, DFT is extensively employed for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for calculating their relative energies. Common DFT functionals such as B3LYP, often combined with basis sets like 6-31G(d) or 6-311G(d), are frequently utilized for these purposes wikipedia.orgfishersci.seuni.lu. Solvation effects, which are crucial for understanding molecular behavior in solution, can be incorporated using models like the Polarized Continuum Model (PCM) wikipedia.orgnist.gov.

DFT calculations can reveal subtle differences in bond lengths, bond angles, and dihedral angles that define the molecular shape. For instance, studies on various organic compounds, including those with carbonyl groups, have utilized DFT to determine preferred conformations and their associated energies nih.gov. The relative stability of different tautomers or conformers can be assessed by comparing their calculated free energies, providing insights into their prevalence under various conditions wikipedia.org. For example, in quinoline-4-one derivatives, DFT calculations have shown that ketone forms are generally more stable than enol forms wikipedia.org.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide a rigorous, first-principles approach to calculating molecular properties without relying on experimental data or empirical parameters. These methods are particularly valuable for predicting electronic properties that govern molecular reactivity and interactions.

Key electronic properties predicted by ab initio methods include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO energy relates to electron-donating ability, while the LUMO energy relates to electron-accepting ability. The energy gap (ΔE) between HOMO and LUMO is often correlated with chemical reactivity and optical properties. For instance, the elevation of occupied pi-orbitals can significantly alter the HOMO, making pi-pi* transitions the main excited-state transition.

Electrostatic Potential Maps: These maps visually represent the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack nist.gov.

Ab initio calculations, sometimes in conjunction with DFT (e.g., restricted HF-DFT methods like B3LYP), are used to explore how substituents and solvent environments affect these electronic properties, thereby influencing reactivity and ground-state electro-optic susceptibility.

Density Functional Theory (DFT) for Molecular Optimization and Energetics

Stereochemical Prediction and Confirmation

Oximes, including oximino ketones, are known to exist as E- or Z-isomers due to the restricted rotation around the carbon-nitrogen double bond. Determining the E/Z configuration is crucial as these isomers often exhibit different chemical and physical properties.

Computational methodologies have become indispensable for assigning the E/Z configuration of oximes, especially when experimental data is limited or ambiguous. Methods like DP4, DP4+, and ML-J-DP4 are probabilistic approaches that integrate quantum mechanical NMR chemical shift calculations with experimental NMR data to provide a statistical confidence level for stereochemical assignments.

DP4 (Density-independent Probabilistic Stereochemical Assignment): This method compares calculated NMR chemical shifts (typically at the B3LYP/6-31G**//MMFF level) with experimental values.

DP4+: An improved version that incorporates both scaled and unscaled NMR data computed at higher levels of theory (e.g., PCM/mPW1PW91/6-31+G**//B3LYP/6-31G*) to enhance confidence in assignments, though at a higher computational cost.

ML-J-DP4: This is a faster, machine learning-enhanced version of DP4. It estimates the B3LYP/6-31G**//MMFF chemical shifts from a computationally cheaper HF/STO-3G//MMFF level, leveraging machine learning (specifically Kernel Ridge Regression) to achieve predictive capacity similar to DP4 but with significantly reduced CPU time. This method also incorporates J-coupling values into its formalism, which can further restrict conformational sampling and improve accuracy.

These methods have been thoroughly studied using challenging test sets, demonstrating their effectiveness in determining the E/Z configuration of oximes and related derivatives.

The conformational landscape of a flexible molecule like 3-Oximino-2-octanone (CH₃C(=O)C(=NOH)CH₂CH₂CH₂CH₂CH₃) is complex due to the presence of multiple rotatable bonds along the alkyl chain and around the oxime and ketone functionalities. Computational methods are essential for exploring this landscape, identifying stable conformers, and understanding their relative populations and interconversion pathways.

A typical computational approach involves:

Conformational Search: Employing systematic or stochastic search algorithms (e.g., those found in MacroModel, Omega, or self-organizing algorithms like SPE and SOS) to generate a diverse set of initial conformers.

Geometry Optimization: Each generated conformer is then optimized using quantum mechanical methods, typically DFT (e.g., B3LYP with appropriate basis sets), to locate local minima on the potential energy surface uni.lunih.gov.

Energy Calculation: The relative energies (e.g., electronic energy, Gibbs free energy) of the optimized conformers are calculated to determine their stability and population at a given temperature uni.lunih.gov.

Analysis of Intramolecular Interactions: Examination of intramolecular hydrogen bonding (e.g., between the oxime hydroxyl and the ketone oxygen) or steric interactions that stabilize or destabilize specific conformers uni.lu.

Computational Methods for E/Z Configuration Determination (e.g., DP4, DP4+, ML-J-DP4)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving oximino ketones, providing atomic-level details of transition states, intermediates, and energy barriers. This understanding is critical for optimizing reaction conditions and designing new synthetic routes.

For reactions involving ketones and oximes, computational studies have shed light on various processes:

Oxime Formation: The mechanism of oxime formation from ketones and hydroxylamine (B1172632) typically involves nucleophilic addition followed by elimination. Computational scrutiny has shown that the initial nucleophilic attack by nitrogen is generally favored over oxygen, often proceeding through a concerted mechanism involving proton transfer within a cyclic transition state, which avoids significant charge separation.

Rearrangements: Oximino ketones can undergo various rearrangements, such as the Beckmann rearrangement (though not directly studied for this compound in the provided results), which computational chemistry can model by identifying transition states and calculating activation energies.

Other Reactions: Computational studies have been applied to understand the mechanisms of reactions where ketones are reactants or products, such as inverse electron demand Diels-Alder reactions involving ketones, or the conversion of carboxylic acids to ketones. These studies often use DFT calculations (e.g., B3LYP with 6-31G(d) basis set) to optimize key structures, including transition states, and then use higher-level single-point energy calculations (e.g., MP2) for more accurate energy evaluations. The polarizable continuum model (PCM) is frequently used to account for solvent effects in these mechanistic studies nist.gov.

By mapping out the potential energy surface and identifying critical points (reactants, intermediates, transition states, products), computational modeling provides a detailed kinetic and thermodynamic understanding of reactions involving oximino ketones.

Compound Names and PubChem CIDs

Transition State Analysis of Beckmann Rearrangement

The Beckmann rearrangement is a well-known acid-catalyzed transformation of oximes into amides, or nitriles in the case of aldoximes or certain ketoximes undergoing fragmentation. For ketoximes, the rearrangement is generally stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating to the nitrogen chemrxiv.orgwikipedia.org.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in identifying and characterizing the transition states (TS) involved in the Beckmann rearrangement. For this compound, such an analysis would involve:

Identification of Isomers: Determining the most stable E and Z isomers of the oxime and their relative energies. The migratory aptitude of the alkyl groups (n-pentyl vs. methyl) would be influenced by their anti-orientation to the leaving group.

Protonation Sites: Investigating the preferred protonation site on the oxime oxygen or carbonyl oxygen, which is the initial step in acid-catalyzed rearrangement.

Transition State Characterization: Locating and optimizing the transition state structures for the migration of either the n-pentyl or methyl group to the nitrogen, accompanied by the departure of the leaving group (e.g., protonated hydroxyl group). The activation energies associated with these transition states would predict the regioselectivity of the rearrangement.

Competitive Fragmentation: Oximino ketones are also known to undergo Beckmann fragmentation, leading to nitriles and carbocations, especially when the migrating group can stabilize a positive charge wikipedia.orgresearchgate.net. Computational analysis would explore the energy barriers for these competing pathways, providing a comprehensive understanding of the reaction outcome.

For a compound like this compound, a theoretical investigation would predict which of the two alkyl groups (the methyl group adjacent to the carbonyl or the pentyl group adjacent to the oxime carbon) would preferentially migrate, based on the stability of the transition state.

Energy Profiles of Chemical Transformations

Beyond the Beckmann rearrangement, this compound can undergo various other chemical transformations, including tautomerization, hydrolysis, or other rearrangements. DFT calculations are routinely used to construct detailed potential energy surfaces and reaction energy profiles for such processes chemrxiv.orgacs.orgrsc.orgresearchgate.netuio.no.

An energy profile for this compound would typically map the energy changes along the reaction coordinate, illustrating the relative stabilities of reactants, intermediates, transition states, and products. This provides critical information regarding:

Kinetic Barriers: The activation energies (energy difference between reactants and transition states) determine the reaction rates. A lower activation energy implies a faster reaction.

Rate-Determining Steps: In multi-step reactions, the step with the highest activation energy is identified as the rate-determining step, which is crucial for reaction optimization.

Intermediate Stabilities: The relative energies of intermediates provide insights into their lifetimes and potential for isolation or further reaction.

For this compound, energy profiles could elucidate the favored tautomeric forms (e.g., keto-oxime vs. enol-oxime), the mechanism and energetics of its hydrolysis, or its behavior under various catalytic conditions.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of molecules imperial.ac.ukmdpi.comjrc.ac.inbolpurcollege.edu.in. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, indicating regions of electron richness (negative potential, preferred sites for electrophilic attack) and electron deficiency (positive potential, preferred sites for nucleophilic attack) wikipedia.orgmdpi.commdpi.comnih.gov.

For this compound, FMO and MEP analyses would reveal:

Reactive Sites: The spatial distribution and energy of its HOMO and LUMO would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the lone pair on the oxime nitrogen or oxygen could contribute significantly to the HOMO, indicating its nucleophilic character. The carbonyl carbon, being electron-deficient, would likely be a significant part of the LUMO, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

For this compound, NBO analysis would provide detailed insights into:

Hybridization and Bonding: The hybridization of the carbon, nitrogen, and oxygen atoms in the ketone and oxime groups.

Charge Transfer and Hyperconjugation: The extent of electron delocalization, particularly from the lone pairs on the oxime nitrogen and oxygen atoms to adjacent antibonding orbitals (e.g., σ* or π* orbitals). This could include n→π* interactions involving the carbonyl and oxime groups.

Stabilization Energies: The second-order perturbation energies, E(2), which quantify the strength of these donor-acceptor interactions mdpi.comuni-muenchen.de. Larger E(2) values indicate stronger delocalization and greater stabilization. For this compound, this could highlight the stabilizing effects of hyperconjugation within the C=NOH and C=O moieties and their interactions with the alkyl chains.

Lewis Structure Deviations: NBO analysis can reveal departures from idealized Lewis structures, indicating the importance of resonance and delocalization in describing the molecule's electronic structure.

Coordination Chemistry of Oximino Ketones

Oximino Ketones as Ligands in Metal Complexes

Oximino ketones serve as noteworthy complexing agents, capable of forming various coordination compounds with transition metal ions. Their utility stems from the accessibility of diverse structural modifications and the presence of several electron-rich donor centers dubsscdapoli.in.

Ligand Design Principles for Oximino Derivatives

The design of oximino derivatives as ligands primarily leverages the presence of the oximino group (>C=NOH) and often an adjacent carbonyl group (>C=O). These functional groups provide potential donor atoms (nitrogen and oxygen) that can coordinate to a central metal ion. The arrangement of these groups often facilitates chelation, leading to the formation of stable five- or six-membered rings with the metal center researchgate.netresearchgate.net. The ability to form such chelate rings is a fundamental principle in ligand design, contributing significantly to the stability of the resulting metal complexes. Ligand stability under oxidative conditions is also a crucial design consideration, particularly for applications like water oxidation catalysts organic-chemistry.org.

Ambidentate Nature of Oximino Ligands (O- and/or N-coordination)

Oximino ligands are known for their ambidentate character, meaning they possess more than one donor atom through which they can coordinate to a central metal atom, although typically only one bonds at a time in a monodentate fashion, or both participate in chelation researchgate.netaskfilo.comunacademy.com. Specifically, the oximino group can coordinate through either its nitrogen atom or its oxygen atom researchgate.netresearchgate.net. N-coordination is generally more commonly observed researchgate.net. Additionally, the carbonyl oxygen atom in oximino ketones can also act as a donor site. For instance, in some complexes, the metal ion coordinates through the oxygen atom of the carbonyl group as well as the nitrogen atom of the oximino group, forming a five-membered chelate ring researchgate.net. The specific coordination mode (N-coordination, O-coordination, or N,O-chelation) can influence the properties and reactivity of the resulting coordination compound, and this ambidentate nature can lead to linkage isomerism askfilo.comunacademy.com.

Synthesis and Characterization of Metal-Oximino Complexes

The preparation and characterization of metal complexes involving oximino ketone ligands are crucial steps in understanding their coordination chemistry.

Preparation of Transition Metal Coordination Compounds with Oximino Ligands

The synthesis of transition metal coordination compounds with oximino ligands typically involves the reaction of a metal salt with the oximino ketone ligand in a suitable solvent. Common metal salts used include acetates, chlorides, and nitrates of transition metals such as Cu(II), Ni(II), Co(II), Fe(III), Mn(II), Zn(II), Cd(II), Hg(II), and UO₂(II) dubsscdapoli.inresearchgate.netresearchgate.netresearchgate.net. The general procedure often involves dissolving the metal salt in hot distilled water and adding a hot solution of the ligand (e.g., in dioxane or ethanol) dropwise with constant stirring dubsscdapoli.inwikipedia.org. The mixture is frequently refluxed for a period to facilitate complex formation dubsscdapoli.inwikipedia.org. In some cases, the complex may form immediately upon addition of a base like sodium acetate (B1210297) dubsscdapoli.in. The resulting metal complex is then typically filtered, washed, and dried dubsscdapoli.in. Some complexes can also be formed in situ researchgate.net.

Elemental Analysis and Stoichiometry of Metal-Oximino Complexes

Elemental analysis (e.g., C, H, N, and metal content) is a fundamental technique used to determine the exact stoichiometry of metal-oximino complexes dubsscdapoli.inresearchgate.netasianpubs.orgajol.infojocpr.com. This analysis reveals the metal-to-ligand ratio, which can vary depending on the metal ion, ligand structure, and reaction conditions. Common stoichiometries observed include 1:1, 1:2, and 1:3 (metal:ligand) dubsscdapoli.inresearchgate.netajol.infojocpr.com. For example, some studies report 1:2 stoichiometry for various metal complexes, while others indicate 1:1 or even 1:3 ratios, especially for certain metal oxidation states dubsscdapoli.inresearchgate.netasianpubs.org.

Beyond elemental analysis, other characterization techniques are employed to confirm the formation and properties of these complexes. These include:

FT-IR Spectroscopy: Used to identify changes in vibrational frequencies of ligand functional groups upon coordination, such as shifts in C=N (oxime) and C=O (ketone) stretching vibrations, and the appearance of new metal-ligand (M-N, M-O) bands dubsscdapoli.inresearchgate.netjocpr.comijcrt.org.

Electronic (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, aiding in the determination of coordination geometry dubsscdapoli.inresearchgate.netresearchgate.netjocpr.com.

Molar Conductivity Measurements: Used to ascertain the electrolytic nature of the complexes in solution, indicating whether they are electrolytes or non-electrolytes dubsscdapoli.inresearchgate.netjocpr.com.

Magnetic Susceptibility Measurements: Provide insights into the electronic configuration of the metal ion and the geometry of the complex (e.g., paramagnetic or diamagnetic behavior) researchgate.netresearchgate.netresearchgate.netjocpr.com.

Thermal Analysis (TG, DTA, DTG): Used to study the thermal stability and decomposition mechanisms of the complexes researchgate.netresearchgate.net.

Structural Aspects of Oximino Metal Complexes

The structural aspects of oximino metal complexes are diverse and depend heavily on the nature of the metal ion, its oxidation state, and the specific coordination modes adopted by the oximino ligand. Coordination numbers and geometries are key features rsc.org.

Common geometries observed for transition metal oximino complexes include:

Square Planar: Often seen in complexes of Cu(II) and Ni(II), particularly when the ligand promotes a four-coordinate environment researchgate.netresearchgate.netresearchgate.netjocpr.com. For instance, Cu(II) complexes frequently exhibit square planar geometry, sometimes with oxygen-bridged dimeric structures researchgate.net.

Octahedral: Many Co(II), Ni(II), Fe(II), and Co(III) complexes with oximino ligands adopt an octahedral geometry, which may sometimes be distorted researchgate.netresearchgate.netasianpubs.org. The presence of coordinated water molecules can also contribute to an octahedral arrangement dubsscdapoli.in.

Tetrahedral: Zn(II), Cd(II), Hg(II), and some Mn(II) and Pb(II) complexes are often found to have tetrahedral structures researchgate.netresearchgate.netjocpr.com.

Square Pyramidal / Pentagonal Bipyramidal: Less common, but observed for certain metal ions like VO(II) (square pyramidal) and UO₂(II) (pentagonal bipyramidal) dubsscdapoli.inresearchgate.net.

Data Tables

Table 1: Representative Metal-to-Ligand Stoichiometries in Oximino Ketone Complexes

Metal IonLigand Type (General)Metal:Ligand RatioReference
Cr(III)Oximino Pyrazolin-5-one1:3 dubsscdapoli.in
Fe(III)Oximino Pyrazolin-5-one1:3 dubsscdapoli.in
Co(II)Oximino Pyrazolin-5-one1:2 dubsscdapoli.in
Ni(II)Oximino Pyrazolin-5-one1:2 dubsscdapoli.in
Cu(II)Oximino Pyrazolin-5-one1:2 dubsscdapoli.in
Mn(II)Oximino Pyrazolin-5-one1:2 dubsscdapoli.in
Co(II)Heterocyclic Schiff Bases (with oxime)1:2 (simple), 1:2:2 (mixed) asianpubs.org
Zn(II)Heterocyclic Schiff Bases (with oxime)1:2:2 (mixed) asianpubs.org
Cu(II)α-Carbonyl Oxime1:1 (mononuclear) researchgate.net
Ni(II)α-Carbonyl Oxime1:1 (mononuclear) researchgate.net
Cu(II)Tetraoxime Ligand2:1 (dinuclear) researchgate.net
Mg(II)Trizma Base (with -NH2 and -OH)1:1 ajol.info
Ca(II)Trizma Base (with -NH2 and -OH)1:1 ajol.info
Ba(II)Trizma Base (with -NH2 and -OH)1:1 ajol.info

Table 2: Observed Geometries for Metal-Oximino Complexes

Metal IonCommon GeometrySupporting Evidence (Examples)Reference
Cu(II)Square PlanarElectronic & ESR spectra, dimeric structures researchgate.netresearchgate.netjocpr.com
Ni(II)Octahedral, Square PlanarMagnetic & spectral data, X-ray analysis researchgate.netresearchgate.netjocpr.com
Co(II)Octahedral, TetrahedralMagnetic & spectral data researchgate.netasianpubs.orgjocpr.com
Fe(II)OctahedralMagnetic & spectral data researchgate.net
Co(III)OctahedralMagnetic & spectral data researchgate.net
Zn(II)TetrahedralDiamagnetic, IR & magnetic data researchgate.netjocpr.com
Mn(II)TetrahedralMagnetic moments (5.8-5.9 BM) researchgate.net
Pb(II)TetrahedralDiamagnetic, electronic absorption researchgate.net
UO₂(II)Pentagonal BipyramidalElectronic & IR spectral analysis researchgate.net

Coordination Geometries (e.g., octahedral, square planar, tetrahedral)

The coordination geometry of oximino ketone metal complexes is highly dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the metal-ligand interaction. Common geometries observed include octahedral, square planar, and tetrahedral arrangements fishersci.co.uknih.gov.

Octahedral Geometry: Often observed for transition metal ions such as Co(II), Ni(II), Mn(II), and Cu(II) when the ligand-to-metal ratio allows for six coordination sites, or when additional solvent molecules or counter-ions complete the coordination sphere nih.govnih.govnih.govnih.gov. For instance, some Co(II), Ni(II), and Fe(III) complexes with oximino hydrazones have been reported to adopt high-spin octahedral geometries nih.govnih.gov.

Square Planar Geometry: Typically found in complexes of d8 metal ions like Ni(II), Pd(II), and Pt(II), and sometimes for Cu(II) fishersci.co.uknih.govfishersci.cafishersci.ca. Copper(II) complexes, for example, often exhibit trans-square-planar geometry fishersci.ca. Nickel(II) complexes can display either tetrahedral or octahedral structures, but low-spin Ni(II) often favors square planar configurations fishersci.co.ukfishersci.ca.

Tetrahedral Geometry: Predominantly seen with d10 metal ions such as Zn(II) and some d7 or d5 ions like Co(II) or Mn(II) in certain ligand environments fishersci.co.uknih.govfishersci.ca. For example, Zn(II) complexes with oximino ligands are frequently tetrahedral fishersci.co.uknih.gov.

The specific geometry influences the magnetic and spectroscopic properties of the complexes.

Table 1: Common Coordination Geometries for Oximino Ketone Metal Complexes

Metal IonTypical Coordination GeometryReference
Co(II)Octahedral, Square Planar, Tetrahedral fishersci.co.uknih.govnih.govnih.govfishersci.ca
Ni(II)Octahedral, Square Planar, Tetrahedral fishersci.co.uknih.govnih.govnih.govfishersci.ca
Cu(II)Square Planar, Distorted Octahedral fishersci.co.uknih.govnih.govnih.govfishersci.ca
Zn(II)Tetrahedral fishersci.co.uknih.govfishersci.ca
Mn(II)Octahedral, Tetrahedral nih.govfishersci.ca
Pd(II)Square Planar nih.govnih.gov
Pt(II)Square Planar nih.gov
Fe(III)Octahedral nih.gov

Binding Modes and Chelation Ability

Oximino ketones, including 3-Oximino-2-octanone, are recognized for their ambidentate nature, meaning they can coordinate to metal centers through different donor atoms fishersci.co.ukereztech.comnih.gov. The primary donor atoms involved in coordination are typically the nitrogen atom of the oxime group (C=NOH) and the oxygen atom of the adjacent carbonyl group (C=O) or the oximino oxygen atom after deprotonation nih.govnih.govnih.gov.

These ligands commonly behave as bidentate chelating agents, forming stable five- or six-membered chelate rings with metal ions fishersci.co.uknih.gov. For instance, IR studies often indicate that the ligand coordinates through the oximino nitrogen and the azomethine nitrogen (if present, as in some derivatives) or the carbonyl oxygen fishersci.co.uknih.gov. In some cases, oximino ketones can act as tridentate ligands if additional donor atoms are present within their structure, such as a phenolic oxygen in certain Schiff base derivatives nih.govnih.gov. The stability of these complexes is generally enhanced when chelate rings involve oximino-nitrogen-metal bonding, although coordination via oximino-oxygen-metal bonding has also been observed nih.gov.

Role of Hydrogen Bonding in Complex Stability and Structure

This involvement in hydrogen bonding can significantly influence the stability and stereochemistry of oxime complexes, differentiating them from other Schiff base complexes fishersci.ca. Computational studies on certain oximino compounds have revealed that structures stabilized by intramolecular hydrogen bonding exhibit lower energy and thus higher stability fishersci.co.uk. Furthermore, metal complexes containing non-deprotonated oximes can form expansive supramolecular networks through intermolecular hydrogen bonds, making them valuable as supramolecular synthons ereztech.com. The specific configuration of the oxime group can also impact the dimensionality of these extended networks ereztech.com.

Spectroscopic and Magnetic Properties of Oximino Metal Complexes

The characterization of oximino metal complexes heavily relies on spectroscopic and magnetic studies, which provide critical insights into their electronic structure, bonding, and geometry.

Infrared (IR) and Electronic Spectral Analysis of Metal-Ligand Interactions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of oximino ketone ligands. Key vibrational bands are monitored for shifts upon complexation:

ν(C=N) (Oxime/Azomethine): A medium intensity band in the 1635-1585 cm⁻¹ region, assigned to the C=N vibration, typically shifts to lower frequencies (10-45 cm⁻¹) upon coordination, suggesting involvement of the nitrogen atom in bonding to the metal nih.govnih.govfishersci.ca.

ν(N-O) (Oxime): The N-O stretching vibration, usually found around 1010-968 cm⁻¹, often shifts to higher frequencies (5-45 cm⁻¹) upon coordination, indicating the involvement of the oximino nitrogen in metal binding nih.govfishersci.canih.gov.

ν(O-H) (Oxime Hydroxyl): A broad band around 3200-3400 cm⁻¹ due to the oximino -OH group often disappears or broadens significantly upon complex formation, indicating deprotonation and/or involvement of the hydroxyl group in coordination or hydrogen bonding fishersci.co.uknih.govfishersci.canih.gov.

Electronic Spectral Analysis: Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination environment and geometry.

Ligand-based transitions: π-π* and n-π* transitions associated with the azomethine and oxime groups in the free ligand are usually observed in the UV region and may not be significantly altered upon complex formation fishersci.co.uknih.gov.

d-d transitions: For transition metal complexes, bands in the visible region correspond to d-d transitions. The number, position, and intensity of these bands are characteristic of the metal ion's oxidation state and coordination geometry. For example, octahedral Co(II) and Ni(II) complexes show characteristic d-d bands consistent with their geometry nih.govnih.gov. Cu(II) complexes often show low energy bands around 580 nm attributed to ²Eg → ²T2g transition, consistent with an octahedral configuration nih.gov. Square planar complexes typically exhibit fewer d-d bands at higher energies compared to octahedral ones fishersci.ca.

Magnetic Moment and Electron Spin Resonance (ESR) Studies

Magnetic Moment Measurements: Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in the metal ion, which helps in assigning the geometry and spin state of the complex.

High-spin vs. Low-spin: For example, Co(II) and Ni(II) complexes can be either high-spin (octahedral) or low-spin (square planar) depending on the ligand field strength nih.govfishersci.ca. Mn(II) complexes typically show magnetic moments in the range of 5.7-6.0 B.M., indicative of a high-spin octahedral or tetrahedral geometry nih.govfishersci.ca.

Diamagnetism: Diamagnetic complexes, such as many Pd(II) and Pt(II) complexes, are indicative of a square planar geometry where all electrons are paired nih.govfishersci.ca.

Electron Spin Resonance (ESR) Studies: ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, such as Cu(II) (d⁹) complexes. ESR spectra can provide details about the electronic environment around the metal ion, including g-values, hyperfine coupling constants, and superhyperfine coupling constants, which are diagnostic of the coordination geometry and the nature of the metal-ligand bond fishersci.co.ukfishersci.ca. For instance, Cu(II) complexes often exhibit ESR spectra that confirm square planar geometry and can indicate oxygen-bridged dimeric structures fishersci.ca.

Thermal Stability and Decomposition Mechanisms of Oximino Metal Complexes

The thermal stability and decomposition mechanisms of oximino metal complexes are often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) nih.govnih.govepa.govfishersci.co.ukwikipedia.orgwikipedia.org. These techniques provide insights into the weight loss patterns, decomposition temperatures, and thermal effects associated with the degradation of the complexes.

Oximino metal complexes generally exhibit varying degrees of thermal stability. Many complexes are reported to decompose at temperatures above 250°C nih.gov. The thermal decomposition often occurs in distinct stages. For instance, some complexes show initial weight loss in the range of 150-340°C, which can be attributed to the loss of coordinated water molecules or the organic ligand itself nih.govfishersci.co.uk.

The low thermal stability of some α-oximino compounds, including their metal complexes, can be attributed to the presence of reactive N-O bonds and repulsion between lone-pair electrons of adjacent nitrogen and oxygen atoms, which facilitates the fracture of the N-O bond nih.gov. During thermal decomposition, various α-oximino acid molecules have been observed to decompose into nitriles, alcohols, and carbon dioxide at temperatures around 150°C, often via Beckmann fragmentation or fission nih.gov.

The final decomposition products of these complexes are typically stable metal oxides epa.govfishersci.co.uknih.gov. For example, studies on Schiff base metal complexes of Co(II) and Ni(II) indicated that thermal decomposition in air at 600°C resulted in the formation of highly pure cobalt(II) oxide (CoO) and nickel(II) oxide (NiO) nih.gov. Similarly, metal complexes with pyruvic acid oxime have been shown to undergo thermal decomposition below 210°C to yield corresponding metal oxides epa.gov.

Table 2: Representative Thermal Decomposition Data for Oximino Metal Complexes

Complex Type (General)Decomposition Temperature Range (°C)Primary Decomposition ProductsReference
Oximino metal complexes>250 (initial decomposition)Organic fragments, coordinated water nih.govfishersci.co.uk
α-Oximino acid metal complexes~150 (for ligand decomposition)Nitriles, alcohols, CO₂ (from ligand) nih.gov
Co(II), Ni(II) Schiff base complexes600 (final decomposition)CoO, NiO nih.gov
Pyruvic acid oxime metal complexes<210 (final decomposition)Metal oxides epa.gov

Applications of α Oximino Ketones in Advanced Organic Synthesis

α-Oximino Ketones as Intermediates for Key Organic Scaffolds

α-Oximino ketones serve as pivotal intermediates in the synthesis of fundamental organic structures, enabling the efficient construction of complex molecules.

α-Diketones, characterized by two adjacent carbonyl groups, are important building blocks in organic chemistry. α-Oximino ketones are recognized as key intermediates for their synthesis. google.com A common approach involves the nitrosation of appropriate ketone derivatives, followed by hydrolysis, to yield α-diketones. fishersci.nl This transformation leverages the reactivity of the oximino group to unveil the second carbonyl functionality.

The conversion of α-oximino ketones into amino acids represents a significant synthetic pathway, given the biological importance of amino acids. α-Oximino ketones are identified as key intermediates for amino acid synthesis. google.com The process often involves reduction of the oxime group to an amine, followed by further modifications. For instance, the hydrogenation of α-oximino ketones can lead to the formation of α-amino ketones, which can then be converted to amino acids. researchgate.net Furthermore, α-keto acids, which can be derived from α-oximino ketones, are well-established precursors to amino acids through processes like transamination. nih.govprepchem.com

Nitriles are versatile functional groups used in various synthetic routes. α-Oximino ketones can undergo fragmentation reactions to yield nitriles. A notable transformation is the "abnormal" Beckmann rearrangement of α-oximino ketones, particularly those with an anti configuration. This rearrangement, when induced by reagents such as acid chlorides (e.g., phosphorus pentachloride or thionyl chloride), strong acids (e.g., sulfuric or trifluoroacetic acid), or acylating agents with a base, proceeds via cleavage to form a nitrile and a carboxylic acid. Similarly, α-oximino acids, a related class of compounds, have been shown to convert to nitriles in aqueous solutions. chemicalbook.comchemicalbook.com

Precursors for Amino Acids

Construction of Nitrogen-Containing Heterocycles

The inherent nitrogen atom within the oximino functionality makes α-oximino ketones excellent starting materials for the synthesis of diverse nitrogen-containing heterocyclic compounds.

Pyrazoles and isoxazoles are five-membered nitrogen-containing heterocycles with widespread applications in pharmaceuticals and agrochemicals. α-Oximino ketone derivatives can serve as crucial intermediates for the synthesis of nitrosopyrazoles. google.com More broadly, α-haloketoximes can be transformed into pyrazoles and isoxazoles under specific reaction conditions. ontosight.ai

For pyrazoles , cyclocondensation reactions involving α,β-ethylenic ketones and hydrazine (B178648) derivatives are a common synthetic route. nih.gov Additionally, α-aminated ketones can be used in the synthesis of pyrazoles. researchgate.net

For isoxazoles , several strategies exist. The cycloisomerization of α,β-acetylenic oximes, catalyzed by agents like gold(III) chloride (AuCl₃), provides substituted isoxazoles in high yields under moderate conditions, allowing for selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted products. ontosight.aiorgsyn.org Another method involves the reaction of activated ketones (e.g., β-diketones, α-nitroketones) with primary nitro compounds. wikipedia.orgsigmaaldrich.com In some cases, a β-oximino ketone anion can serve as an intermediate in isoxazole (B147169) formation. wikipedia.org

Aziridines, three-membered nitrogen heterocycles, are important synthetic building blocks and are found in various bioactive molecules. Oximino ketones can be converted into aziridines, primarily through reduction of the ketoxime functionality. The reduction of ketoximes, including those with an aromatic ring at the α or β position to the oximino function, can lead to aziridine (B145994) formation. This method often results in the stereoselective formation of cis-substituted aziridines. Notably, aziridine ring-closure is favored at benzylic positions over aliphatic ones. The reaction typically involves the formation of an azirine intermediate, followed by reduction to the aziridine.

Compound Names and PubChem CIDs

Pyrrole (B145914) Synthesis via Oximino Ketones

α-Oximino ketones are pivotal precursors in the synthesis of pyrroles, primarily through their conversion into α-amino ketones. The Knorr pyrrole synthesis, a well-established method for generating substituted pyrroles, relies on the reaction of an α-amino ketone with a compound possessing an electron-withdrawing group adjacent to a carbonyl group. nih.gov A common strategy to circumvent the handling difficulties associated with α-aminocarbonyl compounds, which tend to self-condense readily, is to generate them in situ from α-oximino ketones (also known as isonitroso ketones). nih.govuni.luwikipedia.org

The transformation of α-oximino ketones into their corresponding α-amino ketone counterparts typically involves reduction. This reduction can be effectively achieved using reagents such as zinc and acetic acid or sodium dithionite. nih.govuni.luwikipedia.org For instance, the original Knorr synthesis protocol involved the conversion of ethyl acetoacetate (B1235776) into ethyl 2-oximinoacetoacetate, followed by the reduction of the oxime group to an amine using zinc dust in glacial acetic acid. nih.gov

The synthesis of α-oximino ketones themselves can be accomplished through the nitrosation of ketones utilizing alkyl nitrites in the presence of a base, such as sodium methoxide. wikipedia.org Beyond the classical Knorr approach, α-oximino ketones have found application in other contemporary pyrrole synthesis methodologies. An example includes the phosphine-mediated synthesis of 2,3,4,5-tetra-substituted N-hydroxypyrroles, which can be achieved by reacting α-oximino ketones with dialkyl acetylenedicarboxylates in ionic liquid media. nih.gov Furthermore, gold-catalyzed cascade hydroamination/cyclization reactions involving α-amino ketones and alkynes represent another advanced route to substituted pyrroles. fishersci.se

Role in Complex Molecule Synthesis and Natural Product Chemistry

α-Oximino ketones, including specific compounds like 3-Oximino-2-octanone, serve as highly valuable synthetic intermediates owing to their inherent dual functionality: a ketone group and an oximino group. These functional groups enable a wide array of chemical transformations, making them indispensable building blocks in the construction of complex molecules and the total synthesis of natural products.

A significant aspect of their synthetic utility stems from their straightforward conversion to α-amino ketones, which are prominent structural motifs in medicinal and synthetic chemistry. These α-amino ketones are extensively employed across various synthetic strategies, encompassing asymmetric synthesis, tandem reactions, and the total synthesis and biosynthesis of diverse natural products. nist.gov

Detailed research findings highlight the synthetic versatility of rigid α-oximino ketones, such as 2-oximino-1-acenaphthenone and 2-oximino-1-indanone. Studies investigating their simultaneous reduction using lithium aluminum hydride (LiAlH4) have demonstrated their efficient conversion into corresponding amino alcohols, specifically 2-amino-1-acenaphthenol and 2-amino-1-indanol. The yields of these amino alcohols were observed to increase notably with an elevated molar ratio of the hydride reducing agent to the reactant. For optimal results, a 24:1 molar ratio of LiAlH4 to the α-oximino ketone was found to be most effective. Interestingly, the choice of solvent, including ether, tetrahydrofuran (B95107) (THF), or diglyme, did not significantly impact the reaction yields. nih.gov This exemplifies their utility in constructing intricate nitrogen-containing molecular frameworks.

Table: Reduction of Rigid α-Oximino Ketones to Amino Alcohols nih.gov

Reactant α-Oximino KetoneProduct Amino AlcoholOptimal LiAlH4 Molar Ratio (LiAlH4:Reactant)Solvent Effect on Yield
2-Oximino-1-acenaphthenone2-Amino-1-acenaphthenol24:1Negligible
2-Oximino-1-indanone2-Amino-1-indanol24:1Negligible

Furthermore, α-oximino ketones are known to undergo the Beckmann rearrangement, a classical transformation in organic chemistry. This rearrangement can lead to the fragmentation of the molecule, yielding nitriles and carboxylic acids, thereby offering alternative synthetic pathways to essential organic building blocks.

Catalytic Applications in Organic Transformations

While α-oximino ketones are not typically utilized as catalysts themselves, they play a crucial role as key substrates or intermediates within a variety of metal-mediated and catalyzed organic transformations. Their inherent reactivity, stemming from the presence of both ketone and oxime functionalities, renders them amenable to diverse catalytic processes, facilitating the formation of a broad spectrum of organic compounds.

As previously discussed in the context of pyrrole synthesis, the critical transformation of α-oximino ketones into α-amino ketones often proceeds under catalytic reduction conditions, exemplified by the use of zinc in acetic acid. nih.gov

More broadly, oximes, a class that encompasses α-oximino ketones, are widely employed in metal-involving reactions. These reactions are instrumental in the synthesis of oxime-based metal complexes and in the preparation of various heterocyclic systems, ranging from small three-membered rings to complex macroheterocycles. In such catalytic transformations, metal centers can serve multiple functions, including promoting the generation and stabilization of nucleophilic intermediates or activating specific ligands.

It is also noteworthy that the synthesis of α-oximino ketones themselves can be significantly enhanced by catalytic methods. For instance, carboxyl and nitrite (B80452) functionalized graphene quantum dots (CNGQDs) have been demonstrated as effective acidic catalysts for the synthesis of α-oximinoketones, operating under mineral acid-free conditions at room temperature. This highlights how catalytic approaches are integral to the efficient preparation of these compounds, which subsequently serve as valuable intermediates in further synthetic endeavors. The field of α-keto acids, which are structurally related to α-oximino ketones, has also witnessed advancements in metal-free photocatalytic applications, particularly in acylation and cyclization reactions, further underscoring the broader interest in carbonyl-containing compounds within catalytic contexts.

Biological Activity of Oximino Compounds: Research and Mechanistic Insights

General Biological Activities of Oximino Compounds in Research Contexts

Oximino compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological and pharmacological applications mdpi.comnih.govresearchgate.netijpcbs.com. These derivatives, easily synthesized from aldehydes or ketones, possess a unique hydroxy-imine structure that confers interesting properties mdpi.comresearchgate.net.

Antimicrobial Properties (e.g., antibacterial, antifungal)

Research indicates that various oximino compounds exhibit notable antimicrobial activities against a range of bacterial and fungal strains, including those demonstrating resistance to conventional antibiotics mdpi.comnih.govresearchgate.netijpcbs.com. For instance, O-acyloximino-dibenzo[b,e]thiepins and their sulfone derivatives have shown specific antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 1000 µg/mL against different microorganisms unibuc.roresearchgate.net. Similarly, O-acyloximino-dibenz[b,e]oxepins have demonstrated good activity, particularly against Gram-negative enterobacterial strains and Pseudomonas aeruginosa researchgate.net.

Novel [(2-hydroxypropyl)-n-oximino]pyridine derivatives have also been synthesized and evaluated for their antibacterial potential. These compounds exhibited strong activity against both Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. In some cases, their activity was comparable to or even superior to that of the standard antibiotic cefalexin asianpubs.org. The table below summarizes some reported antimicrobial activities of oximino compounds.

Table 1: Representative Antimicrobial Activities of Oximino Compounds

Compound Class/ExampleTarget MicroorganismsMIC Range (µg/mL)Reference
O-acyloximino-dibenzo[b,e]thiepins and sulfonesVarious bacterial and fungal strains (including resistant)15.6 - 1000 unibuc.roresearchgate.net
O-acyloximino-dibenz[b,e]oxepinsGram-negative enterobacterial strains, Pseudomonas aeruginosaGood activity (specific MICs not provided in snippet) researchgate.net
[(2-hydroxypropyl)-n-oximino]pyridinesBacillus cereus, Sarcina lutea, Salmonella typhimurium, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaStrong activity (some superior to cefalexin) asianpubs.org

Anti-inflammatory Investigations

The anti-inflammatory potential of oximino compounds has been a subject of ongoing research mdpi.comnih.govresearchgate.netijpcbs.com. Studies have shown that certain oximes and O-acyloximes possess significant anti-inflammatory effects. For example, novel oximes and their O-lauroyl, O-2-pyridinecarbonyl, O-nicotinoyl, and O-isonicotinoyl esters were synthesized and evaluated using the carrageenan-induced paw edema assay in rats nih.gov. Several of these compounds, including specific oximes (e.g., compounds 4, 5, and 13) and their O-acyl derivatives (e.g., O-lauroyloxime 1L, O-nicotinoyloximes 1N, 2N, 3N, 4N, O-isonicotinoyloxime 1I, and O-2-pyridinecarbonyloxime 7P), demonstrated higher anti-inflammatory potency compared to aspirin, a known prostaglandin (B15479496) cyclooxygenase inhibitor nih.gov. Quantitative structure-activity relationship (QSAR) studies on thiophene (B33073) analogs substituted with an alpha-oximino propionic ester moiety further support the role of oximino groups in modulating anti-inflammatory activity researchgate.net.

Anticancer Research (e.g., kinase inhibition, cell line studies)

The anticancer activity of oximino compounds is one of their most extensively studied biological properties mdpi.comnih.govresearchgate.netijpcbs.commdpi.com. Many oximes function as potent inhibitors of various protein kinases, which are critical targets in cancer therapy due to their involvement in cell proliferation, differentiation, and survival pathways nih.govcardiosomatics.rumdpi.comd-nb.info.

Oximes have been shown to inhibit over 40 different kinases, including key players such as AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinases (CDK), glycogen (B147801) synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, and various receptor and non-receptor tyrosine kinases nih.gov. For example, indirubin (B1684374) oxime derivatives are known for their high affinity binding to the ATP-binding site of protein kinases involved in tumorigenesis, including CDKs, GSK-3β, vascular endothelial growth factor receptor 2 (VEGFR-2), c-Src, and casein kinase 2 (CK2) nih.gov.

Specific research findings highlight the anticancer potential of various oximino derivatives:

A 5-methyl acetate (B1210297) analog of indirubin-3'-oxime (compound 16) demonstrated potent inhibition of FLT3 kinase activity in vitro with an IC50 of 7.89 nM and exhibited strong cytotoxic effects against MV4-11 cells. In contrast, its corresponding free carboxylic acid analog (compound 17) showed significantly weaker activity (IC50 of 3.19 μM) mdpi.com.

Certain 5,5'-substituted indirubin-3'-oxime derivatives have been identified as potent CDK inhibitors, showing over 90% inhibition at a 1 μM concentration mdpi.com.

Novel pyrazole (B372694) derivatives, designed as Aurora-A kinase inhibitors, have exhibited potent cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. For instance, compound P-6 showed an IC50 of 0.37–0.44 μM against these cell lines and inhibited Aurora-A kinase with an IC50 of 0.11 ± 0.03 µM, comparable to the standard inhibitor VX-680 d-nb.info.

An indole (B1671886) derivative (compound 16) demonstrated dual inhibitory activity against EGFR (IC50 = 1.026 µM) and SRC kinases (IC50 = 0.002 µM). This compound also induced strong cytotoxicity in lung and prostate cancer cells, leading to a significant increase in pro-apoptotic markers like caspase-3 (8-fold), caspase-8 (6-fold), and Bax (5.7-fold), while decreasing the anti-apoptotic Bcl-2 (2.3-fold) cardiosomatics.ru.

Table 2: Selected Anticancer Activities of Oximino Compounds

Compound Class/ExampleTarget/Cell LineActivity/IC50Reference
Indirubin-3'-oxime 5-methyl acetate analog (16)FLT3 kinase, MV4-11 cellsFLT3 IC50 = 7.89 nM; Potent cytotoxicity mdpi.com
Indirubin-3'-oxime 5,5'-substituted derivativesCDK2>90% inhibition at 1 μM mdpi.com
Indirubin-3'-oxime 6-bromo derivative (41)HepG2 cellsIC50 = 0.62 μM mdpi.com
Pyrazole derivative P-6Aurora-A kinase, HCT-116, MCF-7 cellsAurora-A IC50 = 0.11 ± 0.03 µM; Cytotoxicity IC50 = 0.37–0.44 μM d-nb.info
Indole derivative (16)EGFR, SRC kinase, Lung and prostate cancer cellsEGFR IC50 = 1.026 µM; SRC IC50 = 0.002 µM; Strong cytotoxicity cardiosomatics.ru

Structure-Activity Relationship (SAR) Studies for Oximino Ketone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of oximino compounds influences their biological activity. The oxime group (C=N-OH) itself is a key pharmacophore, and its specific characteristics significantly impact interactions with biological targets nih.govresearchgate.net.

Isomerism: Oximes can exist as E or Z isomers, and this stereochemistry can have a substantial impact on their biological activity mdpi.com. The spatial arrangement of the atoms around the C=N double bond can dictate how effectively the molecule fits into a receptor binding site or interacts with enzymes.

Substituent Effects: Modifications to the molecular scaffold or the introduction of various substituents around the oximino group can dramatically alter activity. For instance, in SAR studies of oximino-piperidino-piperidine amides, small alkyl substitutions at the oxime moiety were found to be preferred for potent CCR5 antagonism nih.gov. In anticancer research, the introduction of an oxime group has been shown to increase the biological activity of several natural compounds, such as indirubin, making their derivatives more potent than the parent alkaloid nih.gov. Furthermore, the position and nature of substituents on aromatic rings or other parts of the molecule can enhance or diminish activity, as seen in indirubin-3'-oxime analogs where specific substitutions at the 5- and 5'-positions were crucial for potent CDK inhibition and cytotoxic effects mdpi.com. Electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, have also been identified as significant factors modulating the anti-inflammatory activity of certain oximino analogs researchgate.net.

Molecular Mechanism Investigations of Biological Effects

The molecular mechanisms underlying the diverse biological effects of oximino compounds are varied and often context-dependent:

Kinase Inhibition: A primary mechanism, particularly in anticancer activity, involves the inhibition of protein kinases nih.govcardiosomatics.rumdpi.comd-nb.info. Oximino compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of downstream targets. This disruption can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells nih.govcardiosomatics.ru. For example, studies have shown that certain oxime derivatives can inhibit specific kinases like FLT3, CDKs, GSK-3β, and SRC, which are crucial for tumor growth and survival nih.govmdpi.comcardiosomatics.rud-nb.info.

Nitric Oxide (NO) Generation: Some oximino compounds have the ability to generate nitric oxide nih.govresearchgate.net. NO is a signaling molecule involved in numerous physiological and pathological processes, including inflammation, vasodilation, and immune responses. The generation of NO by oximes may contribute to their observed anti-inflammatory or other biological effects nih.govresearchgate.net.

Apoptosis Induction: In the context of anticancer activity, several oximino compounds induce apoptosis, or programmed cell death, in cancer cells. This can occur through various pathways, including the activation of caspases (e.g., caspase-3, caspase-8) and modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and subsequent cell death cardiosomatics.ru. For instance, a specific indirubin-3'-oxime derivative was found to collapse mitochondrial membrane potential, leading to the release of cytochrome c and depletion of cellular ATP, ultimately inducing leukemia cell death mdpi.com.

Antimicrobial Mechanisms: While detailed mechanisms for all oximino antimicrobials are not fully elucidated in the provided snippets, their ability to inhibit microbial growth at low concentrations (MIC values) suggests interference with essential cellular processes in bacteria and fungi unibuc.roresearchgate.netresearchgate.netasianpubs.org. This could involve disruption of cell wall synthesis, membrane integrity, or inhibition of vital enzymes within the microbial cells.

Advanced Analytical Methodologies for Research on Oximino Compounds

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique employed to separate mixtures of chemical substances into their individual components based on their differential affinities for a stationary phase and a mobile phase khanacademy.orgnih.gov. For oximino compounds, two primary chromatographic approaches are utilized: Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas Chromatography (GC) is a powerful separation technique specifically designed for volatile or semi-volatile compounds iltusa.comlibretexts.org. In GC, the sample is vaporized and transported through a heated column by an inert carrier gas, which acts as the mobile phase. Separation occurs as analytes interact differently with the stationary phase within the column based on their volatility and affinity iltusa.comlibretexts.org. GC is particularly effective for non-polar to moderately polar analytes, though derivatization can extend its applicability iltusa.com.

GC is frequently coupled with mass spectrometry (GC-MS), enhancing its capability for both identification and quantification of compounds iltusa.comthermofisher.comnih.gov. This combined approach is widely applied in environmental monitoring, food safety, and forensic science for analyzing volatile organic compounds (VOCs) libretexts.orgthermofisher.comresearchgate.net. For instance, the U.S. Environmental Protection Agency (EPA) methods TO-15 and TO-17 utilize GC-MS for the qualitative and quantitative analysis of VOCs in air samples thermofisher.com.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for separating non-volatile, thermally unstable, or larger molecules, and for analyzing complex mixtures iltusa.comelgalabwater.comlabmanager.com. Unlike GC, LC employs a liquid mobile phase that flows through a stationary phase, typically a packed column iltusa.comelgalabwater.com. LC offers significant versatility, accommodating a wide range of analytes including polar, ionic, and non-polar compounds, making it suitable for diverse matrices such as biological, pharmaceutical, and environmental samples iltusa.comlabmanager.com.

HPLC is recognized for its high resolution, accuracy, and efficiency, serving as an indispensable tool for both qualitative and quantitative analysis across various fields openaccessjournals.com. When coupled with mass spectrometry (LC-MS), its power is greatly enhanced, providing high sensitivity and selectivity for complex samples elgalabwater.comcreative-proteomics.comnih.gov. Recent research has demonstrated the development of LC methods specifically for the retention and analysis of various oxime compounds, highlighting their utility in complex biological matrices nih.gov.

Gas Chromatography (GC) for Volatile Oximino Compounds

Mass Spectrometry in Advanced Research Analytics

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information for the identification and characterization of compounds creative-proteomics.com. When integrated with chromatographic separation techniques, MS becomes an even more powerful tool for comprehensive chemical analysis.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of advanced analytical research, offering the capability to distinguish between very close isobaric compounds (compounds with the same nominal mass but different accurate masses) due to its high resolving power and accurate mass measurements chromatographyonline.comresearchgate.netlcms.cz. HRMS is employed for both targeted and non-targeted analysis.

Targeted analysis focuses on the detection and quantification of a predefined list of known compounds.

Non-targeted analysis (NTA) , conversely, aims to detect and identify all detectable chemicals in a sample without a prior specific list swri.org. NTA, particularly when coupled with liquid chromatography (LC/HR-MS), can generate thousands of chemical signals from a single sample, enabling the discovery and identification of new or previously unrecognized compounds researchgate.netswri.org. Identification in HRMS-based NTA relies on accurate mass measurements of monoisotopic and isotopic peaks, their relative intensities, and fragmentation information researchgate.netlcms.cz.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents an advanced evolution of LC-MS, incorporating two stages of mass spectrometry to provide more detailed structural information and enhanced analytical performance creative-proteomics.comtechnologynetworks.com. In LC-MS/MS, the first mass spectrometer selects a precursor ion, which is then fragmented, and the second mass spectrometer analyzes these fragment ions. This process yields specific fragmentation patterns that are highly characteristic of individual compounds.

LC-MS/MS offers superior sensitivity and selectivity compared to single-stage MS, making it ideal for the identification and quantification of trace components in complex mixtures, such as biological samples or environmental contaminants creative-proteomics.comnih.gov. It is widely utilized for both qualitative (identification of unknown compounds through characteristic fragment ions) and quantitative analysis (accurate measurement of low-concentration analytes) creative-proteomics.comnih.gov.

For oximino compounds, LC-MS/MS methods have been developed and validated for their quantification in biological matrices, demonstrating high sensitivity (e.g., down to 0.5 ng/mL for certain oximes) nih.gov. This technique minimizes background noise from complex matrices, improving the accuracy of trace component quantification creative-proteomics.com.

Targeted and Non-Targeted Analysis using High-Resolution Mass Spectrometry (HRMS)

Spectrophotometric Methods for Oximino Group Determination

Spectrophotometric methods involve the measurement of the absorption of electromagnetic radiation by a substance, typically in the ultraviolet-visible (UV-Vis) range, to determine its concentration or identify its presence. For oximino compounds, these methods often rely on the functional oximino group's ability to undergo specific reactions that yield colored products or complexes with measurable absorbance.

However, the direct spectrophotometric determination of oximes as a general class can be challenging due to the limited inherent chromophoric properties of the oximino group itself that would allow for high-sensitivity measurement acs.org. Consequently, most spectrophotometric methods for oximes are designed for specific compounds or involve derivatization reactions. These reactions often include acid-catalyzed hydrolysis of the oxime to liberate hydroxylamine (B1172632), which can then be measured using established colorimetric procedures like the Greiss method after oxidation to nitrite (B80452) acs.org. Alternatively, the oximino group can participate in complex formation with certain metal ions, where the nitrogen of the oximino group and sometimes an adjacent oxygen (e.g., from a hydroxyl group) act as electron donors ias.ac.inderpharmachemica.comasianpubs.org. This complexation can result in the formation of intensely colored species that can be quantified spectrophotometrically. Examples include the determination of iron(II) using 2-oximinodimedone monoguanylhydrazone or nickel(II) using 2-hydroxy-4n-butoxy-5-bromo acetophenone (B1666503) oxime, where distinct absorption maxima are observed for the metal-oxime complexes ias.ac.inderpharmachemica.com.

Compound Information

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a fundamental technique in analytical chemistry that involves chemically modifying a compound to improve its suitability for analysis, particularly concerning detectability, separation, or stability. fishersci.bewikipedia.org For oximino compounds, which can exhibit polarity and may have limited volatility or thermal stability, derivatization is often essential for effective analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The formation of an oxime itself is a common derivatization strategy for carbonyl compounds, converting them into more amenable forms for analysis. However, for existing oximino compounds, further derivatization can be employed to enhance their analytical characteristics. Key reasons for derivatization include:

Improved Volatility: Transforming less volatile compounds into more volatile derivatives, which is crucial for GC analysis.

Enhanced Thermal Stability: Increasing the stability of thermally labile compounds, preventing degradation during high-temperature analytical processes. fishersci.be

Increased Detectability and Sensitivity: Introducing groups that enhance the signal response with specific detectors (e.g., halogen atoms for electron capture detectors) or improve ionization efficiency in mass spectrometry. wikipedia.org

Better Chromatographic Behavior: Reducing interactions between the analyte and the chromatographic column, leading to improved peak resolution and symmetry.

Common derivatization methods applicable to compounds containing active hydrogens, such as the hydroxyl group in oximes, include:

Silylation: This is a widely used method, particularly for GC and MS analysis, where silyl (B83357) groups (e.g., trimethylsilyl (B98337), TMS) are introduced to replace active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive and can derivatize a broad range of functional groups, improving volatility and detectability. fishersci.be

Acylation: Involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to amino or hydroxyl groups. This can enhance chromatographic behavior and detectability, often used in GC and MS analysis. Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylation reagent. fishersci.be

Alkylation: Introduces an alkyl group to improve volatility and thermal stability. For instance, pentafluorobenzyl bromide (PFB-Br) can add the PFB group to various functional groups, enhancing response at electron capture detectors. fishersci.be

For LC-MS/MS, derivatization strategies can significantly improve detection sensitivity and chromatographic separation. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization has been shown to simultaneously target carbonyl, carboxyl, and phosphoryl groups, leading to significantly improved detection sensitivity and chromatographic separation for targeted metabolomic analysis. Similarly, on-tissue derivatization methods have been developed to enhance the detection of specific lipid classes in mass spectrometry imaging.

The choice of derivatization reagent and method depends on the specific functional groups present in the oximino compound, the analytical technique employed, and the desired properties of the derivative. fishersci.be

Table 1: Common Derivatization Reagents and Their Applications for Oximino Compounds

Derivatization MethodReagent ExamplesTarget Functional Groups (relevant to oximes)Analytical TechniqueBenefits
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH)GC, MSImproved volatility, thermal stability, enhanced detectability
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)GC, MSHigh reactivity, broad range of derivatization
AcylationTrifluoroacetic anhydride (TFAA)Hydroxyl (-OH)GC, MSImproved chromatographic behavior, enhanced detectability
AlkylationPentafluorobenzyl bromide (PFB-Br)Hydroxyl (-OH)GC, MS, ECDImproved volatility, thermal stability, enhanced detector response
Hydrazone Formation3-Nitrophenylhydrazine (3-NPH)Carbonyl (C=O) (for parent ketone)LC-MS/MSImproved detection sensitivity, chromatographic separation, simplified MS fragmentation patterns

Impurity Profiling and Stability Assessment in Research Materials

Impurity profiling is a critical aspect of chemical research, involving the identification and quantitative determination of all impurities, both known and unknown, present in a chemical substance. These unwanted substances can originate from various sources, including the synthesis process, raw materials, or degradation during storage. Ensuring the purity of research materials is paramount as even small amounts of impurities can impact experimental results and the reliability of research findings.

For 3-Oximino-2-octanone, potential sources of impurities include:

Synthesis-related Impurities: Residual starting materials (e.g., 2-octanone (B155638), hydroxylamine), intermediates, and by-products formed during the oximation reaction or subsequent purification steps.

Degradation Products: Substances formed due to the breakdown of this compound over time or under specific environmental conditions.

Stability Assessment: The stability of this compound is crucial for its reliable use in research. The compound is reported to be stable under normal conditions. thegoodscentscompany.com However, like many oximino compounds, it can be susceptible to certain degradation pathways:

Hydrolysis: Oximes can undergo hydrolysis, particularly under acidic or basic conditions, reverting to the parent carbonyl compound (2-octanone) and hydroxylamine. Studies have shown that the hydrolytic stability of oximes can vary depending on pH and structural features, with some oximes demonstrating significant resistance to hydrolysis compared to other carbon-nitrogen double bond conjugates.

E/Z Isomerization: Oximes can exist as geometric isomers (E- and Z-forms) due to restricted rotation around the C=N double bond. Interconversion between these isomers can occur thermally or photochemically, influencing the purity profile and potentially affecting analytical results, especially in NMR measurements.

Thermal Degradation: While this compound is generally stable, exposure to excess heat can lead to decomposition. thegoodscentscompany.com Research on other oximino compounds indicates that thermal stability is an important consideration, and computational studies are often used to evaluate chemical stability.

Analytical Techniques for Impurity Profiling and Stability Assessment: State-of-the-art analytical systems are employed for impurity profiling and stability assessment, with chromatographic techniques playing a leading role due to their ability to separate and quantify components simultaneously.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for developing chromatographic impurity profiles. Various detection methods, including Diode Array Detection (DAD), Fluorescence Detection (FLD), and Refractive Index Detection (RID), are coupled with HPLC.

Mass Spectrometry (MS): HPLC-MS or HPLC-MS/MS is indispensable for the identification and quantification of impurities and degradation products. MS provides structural information, allowing for the characterization of identified impurities.

Gas Chromatography (GC): GC-MS can be used for volatile impurities or after appropriate derivatization to make less volatile components amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation of impurities and for studying phenomena like E/Z isomerization in oximes.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): These techniques can be used to examine the thermal stability of the compound and identify decomposition temperatures.

The development of robust impurity profiling methods involves a systematic approach, including the selection of suitable chromatographic columns with different selectivities, optimization of mobile phase pH, organic modifier composition, gradient slope, and temperature to ensure all impurities are detected and separated. Regular monitoring of research materials through these advanced analytical methodologies is essential to guarantee their quality, integrity, and the reliability of scientific investigations.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Oximino-2-octanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves ketoxime formation from 2-octanone using hydroxylamine hydrochloride under acidic or neutral conditions. Optimization of solvent (e.g., ethanol vs. aqueous systems), temperature (25–80°C), and stoichiometric ratios (e.g., 1:1 ketone:NH₂OH·HCl) is critical. For purity, recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield variations (40–75%) are often due to competing side reactions like over-oxidation; monitoring via TLC or GC-MS is advised .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine NMR (¹H, ¹³C), IR, and mass spectrometry. Key spectral markers include:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm (C-2 methylene), δ 1.2–1.5 ppm (aliphatic chain protons), and δ 8.1–8.3 ppm (oxime -NH).
  • IR : Strong absorption at ~1640 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch).
  • MS : Molecular ion peak at m/z 157 (C₈H₁₅NO). Cross-validate with literature data from peer-reviewed journals (e.g., Journal of Organic Chemistry) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for this compound across studies?

  • Methodological Answer: Discrepancies (e.g., δ shifts in NMR) may arise from solvent polarity, pH, or tautomeric equilibria (syn/anti oxime forms). Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR, dry samples for IR). Use computational methods (DFT calculations) to predict tautomer stability and compare with experimental observations. Document solvent, concentration, and instrument calibration details to ensure reproducibility .

Q. What experimental strategies can elucidate the mechanistic role of this compound in catalytic reactions (e.g., hydrogenation or cycloadditions)?

  • Methodological Answer: Employ kinetic studies (e.g., varying substrate/catalyst ratios) and isotopic labeling (e.g., ¹⁵N-oxime) to track intermediate formation. Use in situ FTIR or Raman spectroscopy to detect transient species. Compare turnover frequencies (TOF) under different conditions (e.g., H₂ pressure in hydrogenation). For cycloadditions, analyze regioselectivity via X-ray crystallography of adducts .

Q. How can researchers resolve challenges in reproducing literature-reported yields for this compound derivatives?

  • Methodological Answer: Scrutinize "hidden" variables such as reagent grade (e.g., hydroxylamine hydrochloride purity), moisture content, or inert atmosphere requirements. Perform control experiments to isolate each variable. Use Design of Experiments (DoE) software to identify critical factors (e.g., temperature vs. stirring rate). Cross-reference patents and supplementary materials for unreported details .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Address outliers via Grubbs’ test or robust regression. For comparative studies (e.g., vs. analogs), use ANOVA with post-hoc Tukey tests. Report raw data in supplementary tables to enable meta-analysis .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?

  • Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Specify catalyst loading (mol%), solvent volume (mL/g substrate), and reaction time (±10% tolerance).
  • Include purity metrics (e.g., HPLC chromatograms, elemental analysis).
  • For novel compounds, provide full spectroscopic datasets in supporting information. Use IUPAC nomenclature and CAS registry numbers .

Ethical and Methodological Considerations

Q. What ethical approvals are required for testing this compound in biological systems?

  • Methodological Answer: For in vivo studies, submit protocols to institutional ethics committees (IACUC or equivalent). Include Material Safety Data Sheets (MSDS) detailing acute toxicity (e.g., LD₅₀ from OECD Guideline 423). For cell-based assays, adhere to biosafety level 2 (BSL-2) protocols if handling human-derived materials. Reference guidelines from Environmental Health Perspectives or ACS Chemical Biology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.